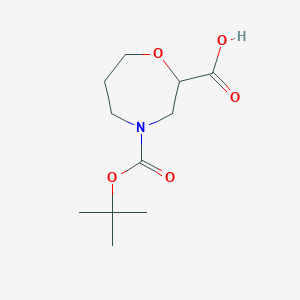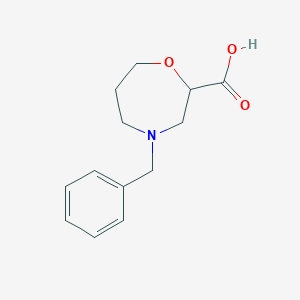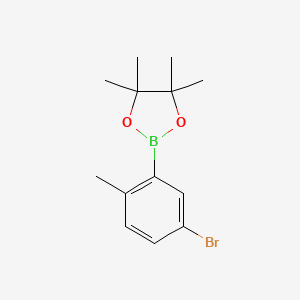
1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid
Übersicht
Beschreibung
1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid (1,4-BPPCA) is a synthetic compound that has a variety of applications in scientific research. It is a cyclic compound with a molecular weight of 194.24 g/mol and a melting point of 122-124°C. 1,4-BPPCA has been used in a range of studies, from drug development and delivery to biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Effects
A study by Talma et al. (1985) illustrates the synthesis of chiral bridged macrocyclic 1,4-dihydropyridines, exploring their potential for enantioselective reductions. This research provides foundational knowledge on the synthesis techniques and structural impacts of similar compounds, highlighting the versatility of pyrrolidine derivatives in catalyzing reductions with varying enantiomeric excesses based on the macrocyclic bridge length (Talma et al., 1985).
Coordination Polymers and MOFs
Li et al. (2012) demonstrated the formation of novel 2D Cd(II) coordination polymers using bis(imidazolyl) and zwitterionic dicarboxylate ligands. Their work showcases the architectural versatility and potential applications of these compounds in constructing porous materials with specific properties, such as high hydrogen adsorption capacities (Li et al., 2012).
Conducting Polymers
Research by Sotzing et al. (1996) on poly[bis(pyrrol-2-yl)arylenes] introduces conducting polymers derived from low oxidation potential monomers based on pyrrole via electropolymerization. Their findings open avenues for the development of stable, conducting materials suitable for electronic applications (Sotzing et al., 1996).
Luminescence and Hydrogen Bonding
Monkman et al. (2002) explored the effects of protonation on the structural and spectroscopic properties of certain pyridyl benzene compounds, offering insights into the manipulation of chain structure and luminescence through intramolecular hydrogen bonding. This research has implications for the design of luminescent materials and electronic devices (Monkman et al., 2002).
High Hydrogen Adsorption
Jia et al. (2007) reported the creation of twelve-connected metal-organic frameworks (MOFs) that demonstrate high hydrogen adsorption capabilities. This study underscores the potential of pyrrolidinecarboxylic acid derivatives in developing advanced materials for energy storage and gas adsorption (Jia et al., 2007).
Eigenschaften
IUPAC Name |
(3S,4S)-1,4-dibenzylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(22)18-14-20(12-16-9-5-2-6-10-16)13-17(18)11-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2,(H,21,22)/t17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJHMAVFQJLHKA-QZTJIDSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid | |
CAS RN |
895239-61-9 | |
| Record name | rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1528918.png)

![2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B1528920.png)
